molecular formula C9H7O3- B1241230 3-Oxo-3-phenylpropionate

3-Oxo-3-phenylpropionate

Cat. No. B1241230
M. Wt: 163.15 g/mol
InChI Key: HXUIDZOMTRMIOE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-3-phenylpropionate is an oxo monocarboxylic acid anion. It is a conjugate base of a 3-oxo-3-phenylpropionic acid.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 3-Oxo-3-phenylpropionate plays a role in various chemical synthesis processes. It has been used in the synthesis of 2-Oxo-4-phenylbutyric acid, a process involving ethyl 3-phenylpropionate and diethyl oxalate, yielding high rates of conversion (Hu Wei, 2002) (Hu Wei, 2002).
  • The compound has also been utilized in the asymmetric reduction of its ethyl ester form, using undifferentiated cells of white turnip, leading to high enantiomeric excess in the resulting ethyl (S)-3-hydroxy-3-phenylpropionate (Z. Ou, Qingmei Chen, Gensheng Yang, Li Xu, 2011) (Z. Ou et al., 2011).
  • In a study focusing on the oxygen rearrangement of molecular ions of 3-phenylpropionates, 3-oxo-3-phenylpropionate demonstrated interesting behaviors in mass spectrometry analysis (J. Liehr, R. Caprioli, J. Beynon, R. P. Morgan, W. Richter, 1980) (Liehr et al., 1980).

Biological and Enzymatic Studies

  • The compound has been the focus of enzymatic studies, such as in the case of its transformation into 3-phenylpropionic acid and methyl ester through ruthenium catalysis, demonstrating its versatility in organic syntheses (J. G. Vries, G. Roelfes, R. Green, 1998) (Vries et al., 1998).
  • Metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose has been researched, showing the compound's potential in biotechnological applications (Zhen Chen, Jinhai Huang, Yao Wu, Wenjun Wu, Ye Zhang, De‐hua Liu, 2017) (Chen et al., 2017).
  • Another study demonstrated the aerobic biosynthesis of hydrocinnamic acids, including 3-phenylpropionic acid, in Escherichia coli, showcasing the biological synthesis potential of 3-oxo-3-phenylpropionate derivatives (Jing Sun, Yuheng Lin, Xiaolin Shen, Rachit Jain, Xinxiao Sun, Qipeng Yuan, Yajun Yan, 2016) (Sun et al., 2016).

Pharmaceutical and Biotechnological Applications

  • In pharmaceutical research, derivatives of 3-oxo-3-phenylpropionate have been investigated as inhibitors of certain enzymes, illustrating its relevance in drug development (T. S. Ling, S. Shiu, D. Y. Yang, 1999) (Ling et al., 1999).
  • The compound has also been used in the production of L-homeoephenylalanine by a chemo-enzymatic method, highlighting its use in synthesizing biologically active molecules (Huang He, 2008) (Huang He, 2008).

properties

Product Name

3-Oxo-3-phenylpropionate

Molecular Formula

C9H7O3-

Molecular Weight

163.15 g/mol

IUPAC Name

3-oxo-3-phenylpropanoate

InChI

InChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)/p-1

InChI Key

HXUIDZOMTRMIOE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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